molecular formula C9H10N2 B126297 2-Amino-3,5-dimethylbenzonitrile CAS No. 146351-93-1

2-Amino-3,5-dimethylbenzonitrile

Cat. No. B126297
Key on ui cas rn: 146351-93-1
M. Wt: 146.19 g/mol
InChI Key: VCWAINGMZPOJFI-UHFFFAOYSA-N
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Patent
US06632829B2

Procedure details

To a solution of 2,4-dimethylaniline (9.80 g, 80.9 mmol) in dichloromethane (200 mL) at 0° C. was added N-bromosuccinimide (15.1 g, 84.9 mmol) slowly. The mixture was allowed to warmed to room temperature and stirred at room temperature overnight before it was washed with 1 N NaOH. The organic layer was worked up and concentrated as usual. The residue was dissolved in N,N-dimethylformamide (120 mL) followed by the addition of cuprous cyanide (14.5 g, 161.8 mmol). The mixture was heated under reflux for 8 h and then allowed to cool to rt and poured into water (1 L). The mixture was treated with excess ethylenediamine and the precipitate was filtered, redissolved in ethyl acetate, dried with MgSO4 and then concentrated to give the desired compound as an oil (6.7 g, 55%).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=C[C:3]=1[NH2:4].BrN1C(=O)CC[C:12]1=O.O.[CH2:19]([NH2:22])[CH2:20]N>ClCCl>[C:3]([C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:20]([CH3:12])[C:19]=1[NH2:22])#[N:4]

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)C
Name
Quantity
15.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
cuprous cyanide
Quantity
14.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with 1 N NaOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated as usual
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in N,N-dimethylformamide (120 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=C(N)C(=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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